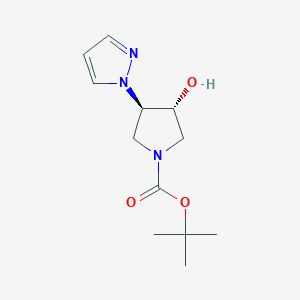

Tert-butyl (3R,4R)-3-hydroxy-4-pyrazol-1-ylpyrrolidine-1-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Synthesis and Intermediates in Pharmaceutical Compounds

Tert-butyl (3R,4R)-3-hydroxy-4-pyrazol-1-ylpyrrolidine-1-carboxylate serves as an important intermediate in synthesizing biologically active compounds. For instance, Kong et al. (2016) synthesized tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, a compound related to crizotinib, a drug used for treating certain types of lung cancer (Kong et al., 2016).

Studies in Regioselectivity and Reaction Media

Research conducted by Martins et al. (2012) focused on the synthesis of 1-tert-butyl-3(5)-(trifluoromethyl)-1H-pyrazoles, exploring the effects of different reaction media and regioselectivity. This study contributes to understanding the chemical properties and reactions involving tert-butyl-pyrazoles (Martins et al., 2012).

Role in Structural Chemistry

The study of the molecular structure of similar compounds is also significant. For example, Richter et al. (2009) investigated the structure of tert-butyl 4-(1-methyl-1H-pyrazol-5-yl)piperidine-1-carboxylate, highlighting the dihedral angles formed between different components of the molecule (Richter et al., 2009).

Multigram Synthesis for Potential Therapeutics

Research on the synthesis of fluoroalkyl-substituted pyrazole-4-carboxylic acids, as reported by Iminov et al. (2015), indicates the potential of tert-butyl-substituted pyrazoles in the development of therapeutic agents (Iminov et al., 2015).

Development of Acetyl-CoA Carboxylase Inhibitors

The synthesis of acetyl-CoA carboxylase inhibitors, which included N-2 tert-butyl pyrazolospirolactam core, is another area where this compound finds relevance. This work by Huard et al. (2012) contributes to the field of enzyme inhibition, which is crucial in drug development (Huard et al., 2012).

Involvement in X-ray Studies

Didierjean et al. (2004) conducted X-ray studies revealing important structural information about similar tert-butyl substituted compounds, contributing to the understanding of molecular structures and interactions (Didierjean et al., 2004).

Mecanismo De Acción

- The tert-butyl group (tert-Bu) in EN300-27716612 plays a crucial role in its reactivity and stability . It may influence its binding to specific receptors or enzymes.

Target of Action

Pharmacokinetics (ADME)

Propiedades

IUPAC Name |

tert-butyl (3R,4R)-3-hydroxy-4-pyrazol-1-ylpyrrolidine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N3O3/c1-12(2,3)18-11(17)14-7-9(10(16)8-14)15-6-4-5-13-15/h4-6,9-10,16H,7-8H2,1-3H3/t9-,10-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRZDIKVRPJEMBM-NXEZZACHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C(C1)O)N2C=CC=N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@H]([C@@H](C1)O)N2C=CC=N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-Methyl-N-[(4-methyl-3-phenylmorpholin-2-yl)methyl]prop-2-enamide](/img/structure/B2354492.png)

![6-fluoro-2-methyl-4H-benzo[d][1,3]oxazin-4-one](/img/structure/B2354497.png)

![2-Hydroxy-2-methyl-n-[6-(tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-2-yl]propanamide](/img/structure/B2354500.png)

![4,5,6,7-Tetrahydro-1H-pyrazolo[3,4-c]pyridin-3-ylmethanol;dihydrochloride](/img/structure/B2354505.png)

![(1-(4-(sec-butyl)benzyl)-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B2354506.png)

![2-(Allylsulfanyl)-4-morpholinothieno[3,2-d]pyrimidine](/img/structure/B2354508.png)

![N-(5-chloro-2,4-dimethoxyphenyl)-2-((8-(4-ethylphenyl)-(oxo)dihydropyrazolo[1,5-d][1,2,4]triazin-2-yl)thio)acetamide](/img/structure/B2354510.png)